3-(3,4-Dichlorophenyl)propanamide
Description
Structure
3D Structure
Properties
CAS No. |
39960-04-8 |
|---|---|
Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H9Cl2NO/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H2,12,13) |
InChI Key |
MXJSTEGEEJRPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)N)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 3,4 Dichlorophenyl Propanamide
Established Synthetic Pathways for 3-(3,4-Dichlorophenyl)propanamide
The synthesis of this compound has been approached through several reliable methods, with acylation reactions of 3,4-dichloroaniline (B118046) being the most prominent.
Acylation Reactions Involving 3,4-Dichloroaniline
The most conventional and widely utilized method for synthesizing this compound is the acylation of 3,4-dichloroaniline. wikipedia.org This process typically involves the reaction of 3,4-dichloroaniline with a propanoylating agent. A common laboratory and industrial-scale synthesis involves the acylation of 3,4-dichloroaniline with propanoyl chloride. wikipedia.org This reaction is often carried out in an appropriate solvent to yield propanil (B472794), the common name for N-(3,4-dichlorophenyl)propanamide. wikipedia.org
Another approach involves the use of propionic anhydride (B1165640) as the acylating agent. google.com While this method can produce a good yield, it often necessitates the use of an inert organic solvent to manage the exothermic nature of the reaction. google.com A multi-step process has also been described where 3,4-dichloroaniline is first converted to 3,4-dichlorophenylcarbamoyl chloride using phosgene, which is then reacted with propionic acid. google.com
The synthesis of the precursor, 3,4-dichloroaniline, is itself a critical step. It is typically produced via the hydrogenation of 3,4-dichloro-1-nitrobenzene. wikipedia.orggoogle.com This reduction is often catalyzed by agents like Raney nickel. wikipedia.org An improved process for this hydrogenation aims to reduce impurities such as 3,3',4,4'-tetrachlorohydrazobenzene by conducting the final stages of the reduction at elevated temperatures. google.com
Alternative Synthetic Routes and Optimized Conditions
Beyond the standard acylation methods, alternative synthetic strategies have been explored to produce N-aryl amides like this compound. One such novel approach is the Umpolung Amide Synthesis (UmAS), which involves the reaction of an N-aryl hydroxylamine (B1172632) with an α-fluoronitroalkane. nih.gov This method is particularly noteworthy for its ability to form N-aryl amides without the risk of epimerization, a significant advantage when dealing with chiral molecules. nih.gov
Optimization of reaction conditions is crucial for maximizing yield and purity. For instance, in the industrial production of propanil, after the initial reaction, the product is often dissolved in a solvent like dichloromethane, heated, and then cooled to induce crystallization, followed by filtration and drying to obtain the final product. google.com The choice of solvent and temperature profile are key parameters in this purification process. google.com
Furthermore, research into the synthesis of related N-aryl amides has highlighted the importance of catalyst selection and reaction conditions in achieving efficient and environmentally friendly processes. researchgate.net
Derivatization Strategies for this compound Analogues
The core structure of this compound serves as a scaffold for the development of a wide array of analogues with modified properties. These modifications can be targeted at the propyl chain, the amide linkage, or the dichlorophenyl ring.
Modifications to the Propyl Chain and Amide Linkage
Alterations to the propyl chain and the amide linkage of propanamide derivatives can lead to significant changes in their chemical and biological activities. For example, the synthesis of N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide demonstrates a modification of the propyl chain by introducing two methyl groups at the alpha-carbon. researchgate.net
The amide bond itself can be a target for modification. The exploration of N-arylation of backbone amides in peptides showcases a strategy that can be conceptually applied to smaller molecules. researchgate.netnih.gov This involves creating N-aryl amide bonds within a larger molecular framework, which can influence the molecule's conformation. researchgate.netnih.gov
Incorporation of Heterocyclic Rings in Propanamide Derivatives
Introducing heterocyclic rings into the structure of propanamide derivatives is a common strategy to create novel compounds with potentially enhanced activities. For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which can be further modified to include heterocyclic substituents like hydrazones, has been explored. nih.gov This approach highlights the versatility of the propanamide scaffold in accommodating diverse chemical moieties. The synthesis of pyridazine (B1198779) derivatives, a class of bioactive heterocyclic compounds, also provides a basis for understanding how such rings can be incorporated into various chemical structures. google.com
Formation of Metal Complexes of this compound and its Derivatives
The study of coordination chemistry involves the interaction of a central metal atom or ion with surrounding molecules or ions, known as ligands. purdue.edulibretexts.org Ligands act as Lewis bases, donating electron pairs to the metal center, which acts as a Lewis acid. purdue.edulibretexts.org The amide functional group present in this compound possesses lone pairs of electrons on both the oxygen and nitrogen atoms, enabling it to act as a ligand and form coordination complexes with various metal ions. libretexts.orglibretexts.org
While specific research on the metal complexes of this compound is not extensively documented, the principles of coordination chemistry for amide-containing molecules are well-established. Amides can coordinate to a metal center in a monodentate fashion, typically through the carbonyl oxygen atom, or as a bidentate ligand, involving both the oxygen and the deprotonated nitrogen atom. The formation of such complexes can lead to diverse structures and applications.
The coordination of metal ions to amide ligands can be influenced by several factors, including the nature of the metal ion, the substituents on the amide, and the reaction conditions. For instance, alkali metal complexes of amidinate ligands, which share structural similarities with amides, have been synthesized and characterized, revealing complex coordination motifs, including interactions with aromatic rings. nih.gov The dichlorophenyl group in this compound could potentially participate in π-arene interactions with certain metal centers, further stabilizing the complex. nih.gov The number of ligands attached to the central metal ion is referred to as the coordination number, which dictates the geometry of the resulting complex, such as tetrahedral, square planar, or octahedral. youtube.com
Advanced Synthetic Techniques and Purity Enhancement in Propanamide Synthesis
The synthesis of amides is a fundamental transformation in organic chemistry, and the development of advanced techniques has been driven by the need for efficiency, purity, and sustainability. ucl.ac.uksigmaaldrich.com
Catalytic Approaches for Amide Bond Formation
Catalytic methods for forming the amide bond in molecules like this compound offer significant advantages over traditional stoichiometric approaches, which often generate substantial waste. ucl.ac.ukmdpi.com These catalytic strategies aim to facilitate the direct coupling of a carboxylic acid, such as 3-(3,4-dichlorophenyl)propanoic acid, with an amine source. mdpi.com
A variety of catalysts have been developed for this purpose, including those based on boron and transition metals like titanium, zirconium, and nickel. ucl.ac.ukrsc.org Boric acid and its derivatives, for example, have been shown to effectively catalyze the direct amidation of carboxylic acids, often requiring conditions that remove water to drive the reaction to completion. researchgate.netacs.org The use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, has also been reported as an operationally simple and effective method for a wide range of substrates. acs.org
Transition metal catalysts, including those from Group IV (like titanium and zirconium) and others, can facilitate amide synthesis from carboxylic acids or their derivatives, such as esters. rsc.orgcore.ac.uk Some methods even allow for the direct synthesis of amides from alcohols and amines through dehydrogenative coupling, representing a highly atom-economical approach. sigmaaldrich.com The choice of catalyst can be critical, as different systems may offer varying levels of efficiency, substrate scope, and functional group tolerance. ucl.ac.uk
Table 1: Comparison of Selected Catalytic Methods for Amide Synthesis
| Catalytic System | Reactant Types | Typical Conditions | Key Advantages |
| Boronic Acids | Carboxylic Acids + Amines | Azeotropic reflux or use of dehydrating agents (e.g., molecular sieves). researchgate.netacs.org | Low catalyst cost, broad substrate tolerance. ucl.ac.uk |
| Borate Esters (e.g., B(OCH₂CF₃)₃) | Carboxylic Acids + Amines | Often run open to air in solvents like acetonitrile (B52724) (MeCN). acs.org | Operationally simple, high conversions for many substrates. acs.org |
| Group IV Metal Catalysts (Ti, Zr) | Carboxylic Acids + Amines | Typically require anhydrous, dehydrating conditions. rsc.orgacs.org | Effective for secondary and tertiary amide formation. rsc.org |
| Ruthenium Pincer Complexes | Alcohols + Amines | Dehydrogenative coupling with liberation of H₂. sigmaaldrich.com | High atom economy, forms amide bond directly from alcohols. sigmaaldrich.com |
| Nickel Catalysis | Aldehydes + Amines (via aldoxime intermediate) | Involves rearrangement of an aldoxime to a primary amide, followed by transamidation. core.ac.ukbath.ac.uk | Novel route from readily available aldehydes. bath.ac.uk |
Stereoselective Synthesis of Propanamide Derivatives
While this compound is achiral, many of its derivatives possess stereocenters, making stereoselective synthesis a critical aspect of their preparation, particularly for pharmaceutical applications where a specific enantiomer is often responsible for the desired biological activity. nih.govnih.gov Asymmetric synthesis aims to produce a chiral product from an achiral starting material with a high degree of stereocontrol. nih.gov
Several strategies are employed for the stereoselective synthesis of chiral propanamide derivatives:
Chiral Pool Synthesis: This approach utilizes readily available, naturally occurring chiral molecules as starting materials. nih.gov For instance, a chiral amino acid could be elaborated to form a chiral propanamide derivative.
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. rsc.orgiupac.org After the desired stereocenter is created, the auxiliary is removed. This method has been used in various asymmetric transformations, including the synthesis of chiral amino acids and piperidines. iupac.orgrsc.org
Asymmetric Catalysis: This powerful technique uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This includes methods using chiral organocatalysts, organometallic complexes, or enzymes. nih.gov For amide synthesis, racemization-free coupling reagents are crucial for joining chiral carboxylic acids and amines without losing stereochemical integrity. rsc.org
Diastereoselective Reactions: When a molecule already contains a stereocenter, new stereocenters can often be introduced with high selectivity relative to the existing one. This principle is fundamental in the synthesis of complex molecules with multiple stereocenters. nih.govnih.gov
The success of a stereoselective synthesis is measured by the enantiomeric or diastereomeric excess of the product, which is often determined using techniques like chiral chromatography.
Table 2: Overview of Stereoselective Synthesis Strategies for Chiral Amides
| Strategy | Description | Application Example |
| Chiral Pool | Utilizes enantiomerically pure starting materials derived from nature. nih.gov | Synthesis of complex molecules starting from chiral amino acids or sugars. |
| Chiral Auxiliaries | A temporary chiral group is attached to the substrate to control the stereochemical outcome of a reaction. rsc.orgiupac.org | Asymmetric synthesis of amino acids and various heterocyclic structures. iupac.org |
| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. nih.gov | Enantioselective hydrogenation, oxidation, and carbon-carbon bond-forming reactions to create chiral intermediates for amide synthesis. nih.gov |
| Substrate-Controlled Diastereoselection | An existing chiral center in the substrate directs the formation of a new stereocenter. nih.govnih.gov | Stepwise construction of complex natural products and pharmaceuticals with multiple stereocenters. nih.gov |
Theoretical and Computational Chemistry Investigations of 3 3,4 Dichlorophenyl Propanamide
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of molecules. These calculations provide a foundational understanding of the molecule's behavior.
Geometry Optimization and Conformational Analysis
The first step in the computational study of a molecule is typically geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state, thus predicting the most stable three-dimensional structure. For a flexible molecule like 3-(3,4-Dichlorophenyl)propanamide, which has several rotatable bonds, conformational analysis is crucial. This involves exploring the potential energy surface of the molecule to identify different stable conformers and determine their relative energies.
A theoretical conformational analysis of this compound would likely involve rotating the bonds between the phenyl ring and the propyl chain, as well as the bonds within the propanamide group, to map out the energy landscape and identify the global minimum energy structure.
Analysis of Electronic Properties and Molecular Orbitals
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic behavior. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.
For analogous compounds, these calculations are standard. For example, in a study on 3-(2,6-dichlorophenyl)-acrylamide, the HOMO-LUMO energy gap was calculated to be 4.17 eV in the gaseous state for the monomer. Similar calculations for this compound would pinpoint the distribution of electron density and identify the most likely sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and intramolecular interactions, such as hyperconjugation.
Table 1: Representative Electronic Properties Calculated for Aromatic Amides
| Property | Description | Typical Calculation Method |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT/B3LYP |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT/B3LYP |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Calculated from HOMO and LUMO energies |
| Ionization Potential | The minimum energy required to remove an electron from a molecule. | Related to HOMO energy |
| Electron Affinity | The energy released when an electron is added to a molecule. | Related to LUMO energy |
| Dipole Moment | A measure of the overall polarity of the molecule. | DFT/B3LYP |
Vibrational Spectroscopy Predictions (FT-IR, FT-Raman)
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a direct comparison with experimental data.
The vibrational modes predicted for this compound would include characteristic stretching and bending frequencies for its functional groups. For instance, one would expect to see C=O stretching vibrations of the amide group, N-H stretching and bending frequencies, C-H stretching from the aromatic ring and the alkyl chain, and C-Cl stretching modes. Studies on related molecules like 3,4-dichlorobenzyl alcohol and various dichlorophenyl acetamides have demonstrated excellent agreement between scaled theoretical wavenumbers and experimental FT-IR and FT-Raman spectra. This allows for a detailed assignment of the observed spectral bands to specific atomic motions within the molecule.
Table 2: Illustrative Vibrational Mode Assignments Based on Related Compounds
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) |
| Amide (N-H) | Stretching | 3300-3500 |
| Aromatic (C-H) | Stretching | 3000-3100 |
| Amide (C=O) | Stretching | 1650-1700 |
| Aromatic (C=C) | Stretching | 1400-1600 |
| Alkyl (C-H) | Bending | 1350-1470 |
| C-N | Stretching | 1200-1350 |
| C-Cl | Stretching | 600-800 |
Molecular Modeling and Docking Studies for Target Interactions
Molecular modeling, and particularly molecular docking, are computational techniques used to predict how a small molecule (ligand) like this compound might bind to a biological macromolecule, such as a protein or enzyme. This is a cornerstone of modern drug discovery and helps in understanding the potential mechanism of action of a compound.
Elucidation of Binding Modes with Biological Macromolecules
Molecular docking simulations place a ligand into the binding site of a receptor and evaluate the fit using a scoring function. This process can predict the preferred orientation of the ligand, known as the binding mode, and the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
While no specific docking studies involving this compound were identified, the methodology is widely applied. For example, studies on other compounds aim to identify interactions with key amino acid residues in the active site of a target protein. A docking study of this compound against a hypothetical target protein would involve preparing the 3D structures of both the ligand and the receptor. The simulation would then explore various poses of the ligand in the receptor's active site, and the resulting complexes would be ranked based on their predicted binding affinity. The analysis of the top-ranked poses would reveal the specific amino acids that the dichlorophenyl ring and the propanamide group interact with.
Simulation of Ligand-Receptor Interactions and Complex Stability
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. MD simulations model the motion of atoms and molecules, providing a more dynamic picture of the binding. By analyzing the trajectory of an MD simulation, researchers can assess the stability of the key interactions identified in the docking study and calculate binding free energies, which provide a more accurate estimate of binding affinity.
Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein and ligand. Although no such simulations have been published for this compound, this approach is standard for validating docking results and gaining deeper insights into the dynamics of ligand-receptor recognition.
Application of Chemoinformatics and Bioisosteric Replacement
Chemoinformatics applies computational methods to analyze and model chemical and biological data. In the context of drug discovery and development, it plays a crucial role in identifying relationships between chemical structures and their biological activities. Bioisosteric replacement is a key strategy in medicinal chemistry that involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of enhancing activity, improving selectivity, or reducing toxicity. cambridgemedchemconsulting.comdrughunter.comspirochem.com
The computational design of bioisosteric analogues of this compound involves identifying parts of the molecule that can be replaced to potentially improve its desired properties. Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound's characteristics, such as size, shape, electronic distribution, and lipophilicity, while retaining its biological activity. mdpi.com This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. mdpi.com
For the this compound scaffold, several bioisosteric modifications could be computationally explored. For instance, the dichlorophenyl ring is a key feature. Computational studies could model the effects of replacing this moiety with other halogenated phenyl rings or with heterocyclic rings that mimic its electronic and steric properties. The propanamide side chain also offers opportunities for modification. For example, the amide bond could be replaced with other linkers, or the ethyl group could be substituted with other small alkyl or cyclic groups to explore the impact on conformational flexibility and binding interactions.
Another example can be seen in the design of morphine derivatives, where fluorination of a β-carbon from the tertiary amine group was used to reduce the pKa of the derivative. nih.gov This bioisosteric replacement of hydrogen with fluorine was computationally designed to favor protonation in the lower pH environment of inflamed tissue, thereby enhancing selective binding. nih.gov
The following table illustrates potential bioisosteric replacements that could be computationally evaluated for the this compound scaffold.
| Original Group in this compound | Potential Bioisosteric Replacement | Rationale for Replacement |
| 3,4-Dichlorophenyl | 3,4-Difluorophenyl | To modulate electronic properties and metabolic stability. |
| 3,4-Dichlorophenyl | Thienyl or Pyridyl ring | To alter polarity and potential for hydrogen bonding. |
| Propanamide | Thioamide | To modify the hydrogen bonding capacity and electronic character of the linker. |
| Propanamide | Reversed Amide | To explore different orientations of the amide bond and its interactions. |
| Ethyl group | Cyclopropyl group | To introduce conformational rigidity and alter metabolic stability. |
This table presents hypothetical bioisosteric replacements for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.netanalis.com.my
A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with known biological activities is selected.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
While no specific QSAR studies on this compound were found, research on structurally related compounds demonstrates the application of this methodology. For instance, a QSAR study was conducted on a series of N-arylphenyl-2,2-dichloroacetamide analogues with anticancer activity. researchgate.net In this study, various descriptors were used to build models that could predict the cytotoxic activities of the compounds. researchgate.net
In another study on thiophenyl C-aryl glucoside SGLT2 inhibitors, 2D and 3D-QSAR models were developed. nih.gov The 2D-QSAR model showed a good correlation between four descriptors and the inhibitory activity, while the 3D-QSAR model highlighted the importance of steric and electronic fields for biological activity. nih.gov
The table below presents a hypothetical set of descriptors that could be used in a QSAR study of this compound analogues and their potential influence on a hypothetical biological activity.
| Descriptor | Type | Potential Influence on Activity |
| LogP | Hydrophobic | A positive correlation might suggest that increased lipophilicity enhances activity. |
| Molecular Weight | Steric | A negative correlation could indicate that smaller molecules are more active. |
| Dipole Moment | Electronic | May influence polar interactions with a biological target. |
| Number of Hydrogen Bond Donors/Acceptors | Topological | Important for specific binding interactions with a receptor. |
| Surface Area | Steric | Can be related to the overall size and shape of the molecule. |
This table is for illustrative purposes and does not represent data from an actual QSAR study on this compound.
Structure Activity Relationship Sar Studies of 3 3,4 Dichlorophenyl Propanamide Derivatives
Structural Determinants Influencing In Vitro Biological Activity
The biological activity of 3-(3,4-dichlorophenyl)propanamide derivatives is intricately linked to their chemical structure. Specific modifications to the aryl ring, amide linkage, and aliphatic chain, as well as the introduction of various substituents, can significantly alter their therapeutic potential.
Impact of Amide Linkage and Aliphatic Chain Length on Activity Profiles
The length of the aliphatic chain has been shown to be a key factor in modulating the physicochemical properties and biological efficacy of related compounds. For example, in a series of herbicidal ionic liquids, increasing the length of the alkyl chain from ethyl to octadecyl influenced properties such as hydrophobicity and, consequently, their herbicidal activity. researchgate.net Specifically, derivatives with longer alkyl chains (dodecyl and octadecyl) exhibited the highest efficacy. researchgate.net This suggests that the aliphatic chain length in this compound derivatives could similarly impact their biological profiles by altering their lipophilicity and ability to traverse biological membranes or interact with hydrophobic pockets in target proteins.
Influence of Substituents on Functional Group Interactions
The introduction of different substituents can profoundly affect the electronic properties and steric profile of the molecule, thereby influencing its interactions with biological targets. Substituents can alter the electron density of the aromatic ring, which can in turn affect interactions such as π-π stacking and hydrogen bonding. mdpi.com
Electron-withdrawing groups, like nitro and chloro groups, can enhance π-π interactions by reducing the electron density of the aromatic system, which minimizes electrostatic repulsion. mdpi.com Conversely, electron-donating groups can also modulate activity, with the specific effect being highly dependent on the target protein and the nature of the interaction. researchgate.net The position of the substituent on the aromatic ring is also a critical factor. mdpi.com
In the context of enzyme inhibition, the addition of substituents to a core structure can lead to significant changes in activity. For example, in a series of pyridine-3-sulfonamide (B1584339) carbonic anhydrase inhibitors, the introduction of various substituents led to a wide range of inhibitory activities. mdpi.com The activity was observed to increase with the introduction of more substituents on a phenyl ring. mdpi.com
SAR Focused on Specific Molecular Targets (In Vitro Studies)
The versatility of the this compound scaffold allows for its adaptation to target a variety of enzymes and receptors. The following sections detail the SAR of these derivatives in the context of specific molecular targets.
Enzyme Inhibitory Activity (e.g., Cholinesterases, Carbonic Anhydrases, PTP1B, Urease)
Derivatives of propanamide have been investigated for their ability to inhibit several key enzymes.
Carbonic Anhydrases (CAs): N-(3-sulfamoylphenyl)propanamide derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase I and II (hCA-I and hCA-II). nih.gov These enzymes are therapeutic targets for a range of conditions. nih.gov The inhibitory activity of these derivatives is influenced by the substituents on the propanamide structure.
| Compound | hCA-I Ki (µM) | hCA-II Ki (µM) |
|---|---|---|
| P4 | 0.22 ± 0.01 | 0.33 ± 0.05 |
Cholinesterases: While direct studies on this compound and cholinesterase inhibition were not found, related structures have been shown to be potent inhibitors. For example, novel substituted benzylamines derived from dihydrochalcones exhibited significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values in the nanomolar range. nih.gov This suggests that the core structure could be adapted for cholinesterase inhibition.
Androgen Receptor Modulation and Degradation (SARDs)
Propanamide derivatives have emerged as a promising class of selective androgen receptor degraders (SARDs) for the treatment of prostate cancer. nih.gov These compounds function by inducing the degradation of the androgen receptor (AR), a key driver of prostate cancer growth. nih.gov
The general structure of these SARDs often follows an A-ring–linkage–B-ring pharmacophore. nih.gov The nature of the B-ring, in particular, plays a crucial role in determining whether a compound acts as a traditional antagonist or a SARD. nih.gov
A series of propanamide derivatives incorporating different basic heteromonocyclic B-ring structures were synthesized and evaluated for their ability to inhibit and degrade the androgen receptor. nih.gov
| Compound | AR Inhibition (IC50, µM) | Full-Length AR Degradation (%) |
|---|---|---|
| 26f | 0.383 | 84 |
| 26g | 0.217 | 12 |
| 26h | 0.317 | 73 |
Compound 26f demonstrated potent inhibitory and degradation effects across a range of AR mutants and was effective in a xenograft model of enzalutamide-resistant prostate cancer. nih.gov The substitution pattern on the A-ring also influences activity. For instance, replacing a carbon with a nitrogen at the 3'-position of the A-ring (compound 26g ) led to more potent AR inhibition and binding but significantly reduced AR degradation compared to 26f . nih.gov This highlights the delicate balance of structural features required for optimal SARD activity.
Receptor Allosteric Modulation Studies
The study of allosteric modulators—ligands that bind to a receptor at a site distinct from the primary (orthosteric) binding site—is a significant area of drug discovery. nih.gov These modulators can offer superior selectivity and novel pharmacological profiles compared to traditional orthosteric ligands. nih.gov Positive allosteric modulators (PAMs) enhance the receptor's response to an agonist, while negative allosteric modulators (NAMs) reduce it. nih.gov
Despite the therapeutic interest in this mechanism, research specifically detailing the receptor allosteric modulation properties of this compound or its direct derivatives is not extensively available in the surveyed scientific literature. The development of compounds that can fine-tune receptor activity, such as NMDAR PAMs for potential schizophrenia treatment or adenosine (B11128) A1 receptor modulators, highlights the potential of this approach. nih.govuniversityofgalway.ie However, dedicated studies to explore whether this compound derivatives can act as allosteric modulators on specific receptor systems have yet to be prominently reported.
Investigation of Other In Vitro Biological Activities (e.g., Anticancer, Anti-inflammatory, Antioxidant, Antiparasitic)
Beyond its herbicidal use, in vitro studies have explored other biological effects of this compound and its metabolites, revealing a spectrum of activities from immunomodulatory to cytotoxic.
Anti-inflammatory and Immunomodulatory Activity
Research has demonstrated that propanil (B472794) exhibits direct immunomodulatory effects in vitro. Studies on human peripheral blood leukocytes showed that treatment with propanil resulted in a dose-dependent decrease in the production of interferon-gamma (IFN-γ) and interleukin-10 (IL-10) induced by phytohaemagglutinin (PHA). nih.gov Conversely, the production of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) was not affected, indicating a selective impact on immune signaling pathways. nih.gov
Table 1: In Vitro Immunomodulatory Effects of Propanil on Human Leukocytes
| Parameter | Inducing Agent | Observed Effect of Propanil | Reference |
|---|---|---|---|
| IFN-γ Production | PHA | Dose-dependent reduction | nih.gov |
| IL-10 Production | PHA | Dose-dependent reduction | nih.gov |
| TNF-α Production | LPS | Not affected | nih.gov |
Cytotoxicity (Nephrotoxicity)
While specific anticancer screening of propanil derivatives is not widely documented, its cytotoxic potential has been examined in the context of nephrotoxicity. In vitro studies using isolated renal cortical cells (IRCC) from rats established that propanil is a nephrotoxicant. nih.gov Cytotoxicity, measured by lactate (B86563) dehydrogenase release, was observed at concentrations of 1.0 mM propanil after 60 minutes of exposure. nih.gov Its major metabolite from hydrolysis, 3,4-dichloroaniline (B118046) (3,4-DCA), also induced cytotoxicity, though at a higher concentration (2.0 mM), while propionic acid showed toxicity at 5.0 mM. nih.gov This suggests that the parent compound, propanil, is more directly nephrotoxic in this model than its primary hydrolysis products. nih.gov
Table 2: In Vitro Nephrotoxicity of Propanil and its Metabolites
| Compound | Minimum Concentration for Cytotoxicity | Time of Exposure | Reference |
|---|---|---|---|
| Propanil | >0.5 mM | 120 min | nih.gov |
| Propanil | 1.0 mM | 60 min | nih.gov |
| 3,4-Dichloroaniline (3,4-DCA) | 2.0 mM | 60 min | nih.gov |
| Propionic Acid | 5.0 mM | 60 min | nih.gov |
Antioxidant and Antiparasitic Activities
Dedicated in vitro studies focusing on the antioxidant or antiparasitic activities of this compound derivatives were not prominent in the reviewed literature. While research into these activities is active for many other chemical scaffolds, the potential of propanil derivatives in these specific areas remains an open field for investigation.
Mechanistic Insights from SAR Studies on Biological Activity
Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological effects, providing crucial insights into its mechanism of action. drugdesign.org For this compound, mechanistic studies have elucidated its function as both a herbicide and a modulator of mammalian biological systems.
The primary herbicidal mechanism of propanil is the inhibition of photosystem II (PSII) in the photosynthetic pathway of plants. researchgate.net This action disrupts the normal flow of electrons, leading to photo-oxidative damage and cell death in susceptible weeds. researchgate.net The selectivity of propanil, particularly its safety in rice crops, is due to the presence of the enzyme aryl acylamidase (AAA) in rice, which rapidly metabolizes propanil into the non-phytotoxic compounds 3,4-dichloroaniline (DCA) and propionic acid. researchgate.net
In mammalian systems, the mechanistic basis for propanil's immunomodulatory effects appears to be its interference with early cell signaling events. nih.gov It has been demonstrated that propanil modulates the transcription and translation of IL-10 and IFN-γ by inhibiting the increase of intracellular calcium that is normally triggered by PHA. nih.gov
Furthermore, investigations into the mechanism of propanil-induced nephrotoxicity revealed that the cytotoxicity is not primarily caused by its main hydrolysis metabolites, DCA and propionic acid. nih.gov The finding that piperonyl butoxide, a Cytochrome P450 (CYP) inhibitor, could decrease propanil's toxicity suggests that a metabolite resulting from the oxidation of propanil, rather than its hydrolysis, may contribute significantly to its cytotoxic effects in renal cells. nih.gov
Advanced Analytical Research Methodologies for 3 3,4 Dichlorophenyl Propanamide
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of 3-(3,4-dichlorophenyl)propanamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.
¹H NMR (Proton NMR): In ¹H NMR spectroscopy of this compound, the chemical shifts and splitting patterns of the protons provide information about their chemical environment. The aromatic protons on the dichlorophenyl ring typically appear as a complex multiplet in the downfield region. The protons of the propanamide side chain, specifically the ethyl group, exhibit characteristic signals. The methylene (B1212753) (-CH2-) protons adjacent to the carbonyl group and the terminal methyl (-CH3) protons will have distinct chemical shifts and coupling patterns.
¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the amide group is typically observed in the downfield region. The carbon atoms of the dichlorophenyl ring will have chemical shifts influenced by the chlorine substituents, and the carbons of the ethyl group will appear in the upfield region.
APT NMR (Attached Proton Test): APT NMR experiments can be used to differentiate between carbon atoms based on the number of attached protons (CH, CH₂, CH₃, and quaternary carbons). This technique is valuable for confirming the assignments made in the ¹³C NMR spectrum.
High-field NMR spectroscopic studies have been instrumental in the characterization of this compound and its N-oxidative decomposition products. nih.gov Line broadening observed in some high-field NMR spectra has been attributed to cis-trans isomerization. nih.gov
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 172.5 |
| Aromatic C (C-N) | 137.8 |
| Aromatic C (C-Cl) | 132.7 |
| Aromatic C (C-Cl) | 130.6 |
| Aromatic CH | 129.5 |
| Aromatic CH | 121.2 |
| Aromatic CH | 119.9 |
| Methylene (-CH₂-) | 31.0 |
| Methyl (-CH₃) | 9.8 |
Note: These are predicted values and may vary slightly from experimental data.
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the this compound molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. nist.govdocbrown.info A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the amide group, typically appearing around 1650-1690 cm⁻¹. docbrown.info The N-H stretching vibration of the secondary amide gives rise to a band in the region of 3200-3400 cm⁻¹. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the molecule. The dichlorophenyl ring is the primary chromophore, and its absorption is influenced by the amide substituent. The UV spectra of this compound and its degradation products can be readily obtained and are useful for quantitative analysis. researchgate.net For instance, a method for the simultaneous determination of propanil (B472794), carbaryl, and 3,4-dichloroaniline (B118046) in human serum utilized UV detection. researchgate.net
Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation and quantification.
Electron Ionization-Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak corresponding to the molecular weight of this compound, along with a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification. High-resolution mass spectrometry has been employed to study the herbicide and its N-oxidative decomposition products, allowing for the proposal of detailed fragmentation schemes based on exact mass measurements. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. epa.gov It is widely used for the trace analysis of this compound and its metabolites in complex environmental and biological matrices. epa.govmdpi.comepa.gov The method involves separating the analytes by LC, followed by their ionization (often using electrospray ionization, ESI) and fragmentation in the mass spectrometer. Specific precursor-to-product ion transitions are monitored, providing excellent selectivity and allowing for quantification at very low levels, such as the established limit of quantitation (LOQ) of 0.1 µg/L in surface and drinking water. epa.govepa.gov
Table 2: Key Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₉Cl₂NO | nist.govepa.govnih.gov |
| Molecular Weight | 218.08 g/mol | nist.govepa.govnih.gov |
| Exact Mass | 217.0061193 | |
| Precursor Ion [M+H]⁺ | 218.0134 | |
| Precursor Ion [M-H]⁻ | 215.9988 |
Electrochemical Methods for Reactivity and Stability Assessment
Electrochemical techniques are valuable for probing the redox behavior of this compound and characterizing its degradation pathways.
Cyclic voltammetry (CV) is an electrochemical technique used to study the oxidation and reduction processes of a substance. In the context of this compound, CV can be used to investigate its electrochemical stability and degradation.
A study using cyclic voltammetry found that this compound is electrochemically active, showing a distinct oxidation peak at +1.45 V in a mixed water/ethanol medium at pH 7. semanticscholar.org The stability of the compound is pH-dependent; it is relatively stable in the pH range of 4 to 7. semanticscholar.org However, under strongly acidic (pH 1) or basic (pH 13) conditions, it undergoes degradation to form 3,4-dichloroaniline (3,4-DCA). semanticscholar.org The rate of this degradation can be monitored using electrochemical methods. semanticscholar.org The degradation product, 3,4-DCA, is also electroactive, and its electrochemical behavior can be used to follow the degradation of the parent compound. semanticscholar.orgnsf.gov.lk
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic techniques are fundamental in the analytical chemistry of this compound, enabling its effective separation from complex mixtures and the precise determination of its purity. Among these methods, High-Performance Liquid Chromatography (HPLC) stands out for its versatility, efficiency, and wide applicability in both quantitative analysis and preparative isolation of the compound.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the qualitative and quantitative assessment of this compound. Its application extends from routine purity checks to the complex analysis of the compound in various matrices and its isolation for further studies. The predominant mode of HPLC employed for this compound is reversed-phase chromatography, which separates molecules based on their hydrophobicity.
Detailed Research Findings:
Reversed-phase HPLC methods for this compound typically utilize a nonpolar stationary phase, most commonly a C18-bonded silica (B1680970) column, and a polar mobile phase. The choice of mobile phase, often a mixture of water with organic modifiers like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. The addition of buffers or acid modifiers such as acetic acid or formic acid is common to control the pH and improve peak shape. For instance, a mobile phase consisting of acetonitrile and water, with formic acid as an additive for mass spectrometry compatibility, has been successfully used. sielc.com
Detection of this compound is frequently accomplished using a UV detector, as the aromatic ring system of the molecule provides strong chromophoric activity. A study utilizing HPLC with UV detection for the simultaneous determination of propanil and its metabolite, 3,4-dichloroaniline (DCA), in human serum reported quantitative detection limits of 0.005 µg/mL for both compounds. Another method involving HPLC with diode-array detection (DAD) for analyzing pesticide residues in paddy water systems demonstrated the effective separation of propanil using a C18 column and a gradient elution of acetonitrile and water.
For enhanced sensitivity and selectivity, particularly in complex sample matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. An environmental chemistry method developed for the analysis of propanil and DCA in water employed an LC-MS/MS system with a reversed-phase column. epa.gov This method achieved a low limit of quantitation (LOQ) of 0.1 µg/L for both analytes. epa.gov The specificity of MS/MS detection is based on the unique mass-to-charge ratio of the parent ion and its characteristic fragment ions, providing a high degree of confidence in the identification and quantification of the target compound.
The versatility of HPLC also allows for its use in the preparative isolation of this compound. By scaling up the analytical method, larger quantities of the pure compound can be obtained from reaction mixtures or commercial formulations. This is crucial for obtaining reference standards and for further toxicological or metabolic studies.
Below are interactive data tables summarizing various HPLC methods used for the analysis of this compound.
Table 1: HPLC Methods for Analysis of this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrumentation | HPLC-UV | HPLC-DAD | LC-MS/MS |
| Column | C18 | C18 | Reversed Phase |
| Mobile Phase | Acetonitrile/Water | Acetonitrile/Water (Gradient) | A: 0.1% Acetic Acid in Water, B: 0.1% Acetic Acid in Methanol |
| Detection | UV | Diode Array | Tandem Mass Spectrometry |
| Application | Analysis in Human Serum | Analysis in Paddy Water | Analysis in Surface and Drinking Water |
Table 2: Detailed HPLC-MS/MS Parameters for this compound Analysis in Water. epa.gov
| Parameter | Value |
| HPLC System | Shimadzu UFLC XR |
| MS Detector | Sciex 4000 API MS |
| Column | Luna 3µm 100 Å |
| Mobile Phase A | 0.1% Acetic Acid in LC-MS grade Water |
| Mobile Phase B | 0.1% Acetic Acid in LC-MS grade Methanol |
| Flow Rate | 500 µL/min |
| Limit of Quantitation (LOQ) | 0.1 µg/L |
| Limit of Detection (LOD) in Drinking Water | 0.0175 µg/L |
Research on Chemical Reactivity and Biotransformation Pathways Excluding Toxicological Assessments
Hydrolytic Stability of the Amide Bond and Degradation Kinetics
The core structure of 3-(3,4-Dichlorophenyl)propanamide features a stable amide bond, which is central to its chemical behavior. The primary degradation pathway for this compound involves the cleavage of this bond through hydrolysis, a reaction significantly influenced by environmental conditions and microbial activity. nih.gov
pH-Dependent Hydrolysis and Reaction Rate Studies
The chemical hydrolysis of the amide bond in this compound is notably slow under typical environmental pH conditions. Laboratory studies have demonstrated that the compound is stable in buffered solutions across a pH range of 4 to 9. nih.govresearchgate.net One study reported no significant hydrolysis after 32 days in a pH 5 buffer at 25°C. epa.gov Another confirmed its stability in distilled water at pH levels from 6 to 9 for more than four months. nih.gov This inherent stability suggests that abiotic hydrolysis is not a primary dissipation pathway in most natural waters and soils.
However, the degradation kinetics are dramatically altered by the presence of microorganisms. In non-sterile water, complete biodegradation has been observed within five days, whereas no degradation occurred in autoclaved, sterile water over ten days, highlighting the critical role of microbial action. nih.gov The rate of microbial degradation can be quantified using first-order kinetics. For instance, in lake water, the mean first-order rate constant for the natural microflora was determined to be -(4.80 ± 0.620) x 10⁻³ h⁻¹. nih.gov This rate can be significantly enhanced in environments with acclimated microbial populations. nih.gov
Table 1: Hydrolytic Stability of this compound
| Condition | pH Range | Temperature | Half-Life (DT50) / Stability | Source |
| Buffered Solution | 5 | 25°C | Stable for >30 days | epa.gov |
| Buffered Solution | 7 and 9 | - | Stable | epa.gov |
| Distilled Water | 4, 7, 9 | 22°C | >> 1 year | nih.gov |
| Sterile Water | 7 | 28°C | No degradation in 10 days | nih.gov |
| Non-Sterile Water | 7 | 28°C | 100% degradation in 5 days | nih.gov |
Formation of 3,4-Dichloroaniline (B118046) as a Primary Degradation Product
The principal product resulting from the hydrolytic cleavage of the amide bond in this compound is 3,4-dichloroaniline (DCA). researchgate.netepa.gov This transformation is a consistent finding across numerous studies investigating the compound's fate in soil, water, and sediment, under both aerobic and anaerobic conditions. researchgate.netresearchgate.netnih.gov
Microbial enzymes, specifically amidases or aryl acylamidases, are responsible for this rapid conversion. wikipedia.orgresearchgate.net Various bacterial and fungal species isolated from soil and water have demonstrated the ability to hydrolyze this compound to DCA. nih.gov In fact, DCA is often detected at higher concentrations than the parent compound in environmental samples. researchgate.net Under sterile (abiotic) conditions, the transformation to DCA still occurs, albeit more slowly, indicating that chemical hydrolysis can contribute to its formation, though biological pathways are dominant. epa.gov The formation of DCA is a critical step in the degradation cascade, as DCA itself is a compound of environmental interest that undergoes further transformation. researchgate.net
Mechanistic Investigations of Chemical Reactivity in Relevant Environments
The degradation of this compound in the environment is a multifaceted process involving both biological and chemical mechanisms. The dominant mechanism is microbial degradation, primarily initiated by the enzymatic hydrolysis of the amide bond to form 3,4-dichloroaniline (DCA) and propionic acid. wikipedia.org
A diverse array of microorganisms, including bacterial species from the genera Pseudomonas, Acinetobacter, Rhodococcus, and Geobacter, as well as fungi like Fusarium, have been identified as capable of degrading the compound. nih.govnih.govnih.govnih.gov The efficiency of this biodegradation can be very high. For example, a mixed culture of four bacterial strains was able to transform over 90% of the compound within 10 days under anaerobic conditions. nih.gov The rate of degradation is often higher in systems where microbial communities have been previously exposed to the compound, indicating adaptation. nih.gov
Table 2: Microbial Degradation of this compound
| Microorganism(s) | Environment/Condition | Degradation Rate/Efficiency | Key Findings | Source |
| Natural Lake Microflora | Pristine Lake Water | Mean rate constant: -(4.80 ± 0.620) x 10⁻³ h⁻¹ | Degradation completed by 160 hours. | nih.gov |
| Acinetobacter baumannii DT | Liquid Culture | Max degradation: 0.053 mM/h (immobilized cells) | Immobilized bacteria showed higher degradation rates than free cells. | |
| Pseudomonas sp. (AF7) | Bioreactor | 60% degradation | Isolated from rice rhizosphere, also showed plant growth promotion. | nih.gov |
| Mixed Bacterial Culture | Anaerobic Liquid Media | >90% transformation in 10 days | Synergistic degradation by Geobacter, Paracoccus, Pseudomonas, and Rhodococcus species. | nih.gov |
| Fusarium sp. | Laboratory | Effective degradation | Utilizes amidase and dioxygenase enzymes. |
The presence of other substances in the environment also affects reactivity. For instance, adjuvants in commercial herbicide formulations have been shown to reduce degradation rates in liquid media, though this effect was not observed in soil. oup.com Conversely, the presence of nitrates can accelerate photochemical degradation. nih.gov These findings underscore that the true environmental persistence and degradation pathway of this compound is highly dependent on the specific physical, chemical, and biological characteristics of the receiving environment.
Propanamide Scaffold in Contemporary Medicinal Chemistry Research
Rational Design Principles for Developing Propanamide-Based Molecular Probes and Therapeutic Leads
Rational drug design is a cornerstone of modern medicinal chemistry that leverages detailed knowledge of a biological target's three-dimensional structure to create specific and potent inhibitors or modulators. bbau.ac.innih.gov This process begins with identifying a target, such as an enzyme or receptor, that plays a critical role in a disease pathway. nih.gov
The development of propanamide-based therapeutic leads follows several key principles:
Target-Based Design: The primary approach involves designing molecules that fit into the active or allosteric site of a target protein. By analyzing the crystal structure of the target, medicinal chemists can design propanamide derivatives with substituents that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues, enhancing binding affinity and selectivity. bbau.ac.in
Structure-Activity Relationship (SAR) Studies: This empirical process involves synthesizing a series of related propanamide analogues and evaluating their biological activity. By systematically altering parts of the molecule—such as the rings or side chains—researchers can deduce which structural features are essential for activity. numberanalytics.com This information guides the design of next-generation compounds with improved potency and better pharmacological properties.
Peptidomimetics: In cases where the natural ligand for a target is a peptide, the propanamide scaffold can be used to create peptidomimetics. These are molecules that mimic the essential structure and function of a peptide but have improved stability against enzymatic degradation and better oral bioavailability. nih.govnih.gov
Prodrug Strategies: The propanamide structure can be incorporated into a prodrug, an inactive compound that is metabolized in the body to release the active drug. This strategy can be used to improve a drug's absorption, distribution, and targeting, thereby enhancing its efficacy and reducing side effects. nih.gov
Strategies for Scaffold Optimization and Lead Compound Development
Once an initial "hit" or "lead" compound with desired biological activity is identified, it often requires significant chemical modification to become a viable drug candidate. Scaffold optimization aims to enhance potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion) while minimizing toxicity. niper.gov.in
Key strategies for optimizing the propanamide scaffold include:
Scaffold Hopping: This innovative strategy involves replacing the central core of a molecule with a chemically different one while preserving the key pharmacophoric features responsible for biological activity. nih.govniper.gov.in For a propanamide-based lead, this could mean replacing a phenyl ring with a different aromatic or heterocyclic system to improve properties like solubility or metabolic stability, or to escape existing patent claims. niper.gov.in For instance, introducing nitrogen atoms into an aromatic ring can sometimes enhance metabolic stability. niper.gov.in
Functional Group Modification: Systematically altering the functional groups attached to the propanamide core is a fundamental optimization technique. This can involve changing substituents on aromatic rings to modulate electronic properties and binding interactions, or modifying the propanamide itself to alter its hydrogen-bonding capacity and conformational flexibility.
Ring System Manipulation: Strategies like ring opening or closure can alter a molecule's flexibility, which influences not only its binding to a target but also its ability to cross cell membranes. nih.gov
Structure-Based and Computational Methods: Advanced computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are used to predict how structural changes will affect a compound's activity and properties. nih.govnumberanalytics.com These in silico methods help prioritize the synthesis of the most promising candidates, saving time and resources. nih.govresearchgate.net
Exploration of Propanamide Derivatives as Novel Enzyme Inhibitors and Receptor Modulators
The versatility of the propanamide scaffold is evident in the diverse range of biological targets its derivatives can modulate. This includes specific enzymes and cell surface receptors, leading to a wide spectrum of applications from agriculture to medicine.
3-(3,4-Dichlorophenyl)propanamide as an Enzyme Inhibitor:
The compound this compound, or propanil (B472794), is a classic example of a targeted enzyme inhibitor. wikipedia.orgnih.gov Its primary use is as a post-emergence herbicide for controlling weeds in rice crops. wikipedia.orgrayfull.com
Mechanism of Action: Propanil functions by inhibiting photosystem II (PSII) , a critical protein complex in the chloroplasts of plants. smagrichem.comucanr.edu It binds to the D1 protein within the PSII complex, blocking the electron transport chain. ucanr.edu This disruption halts photosynthesis and the fixation of carbon dioxide, leading to the formation of highly reactive molecules that destroy cell membranes and cause rapid plant death. wikipedia.orgucanr.edu
Selective Toxicity: The remarkable selectivity of propanil for weeds over rice is due to differential metabolism. Rice plants possess high levels of an enzyme called aryl acylamidase (AAA) , which rapidly hydrolyzes propanil into the non-toxic metabolite 3,4-dichloroaniline (B118046) and propionic acid. wikipedia.orgresearchgate.netmsstate.edu Most susceptible weeds lack sufficient levels of this enzyme, allowing the herbicidal propanil to accumulate to lethal concentrations. wikipedia.org However, the intensive use of propanil has led to the evolution of propanil-resistant weeds that have developed elevated aryl acylamidase activity. cabidigitallibrary.orgwww.gov.uk
Other Propanamide Derivatives in Medicinal Chemistry:
Beyond its herbicidal application, the propanamide scaffold has been extensively explored for therapeutic purposes.
Enzyme Inhibition: Researchers have designed and synthesized various propanamide derivatives as potent and selective enzyme inhibitors for treating human diseases. For example, novel N-(heteroaryl)propanamides have been developed as inhibitors of fatty acid amide hydrolase (FAAH) , an enzyme that breaks down endocannabinoids. nih.gov Inhibiting FAAH is a promising strategy for pain and inflammation management. nih.gov Other studies have explored propanamide-sulfonamide conjugates as dual inhibitors of urease and cyclooxygenase-2 (COX-2) , enzymes implicated in bacterial infections and inflammation, respectively. nih.gov
Receptor Modulation: Propanamide derivatives have also been developed as modulators of various cell surface and intracellular receptors.
Ghrelin Receptor: The complex propanamide derivative MK-677 (Ibutamoren) is a potent, orally active agonist of the ghrelin receptor, making it a growth hormone secretagogue. peptidesciences.com It is being investigated for potential applications in treating growth hormone deficiency and muscle wasting. peptidesciences.com
Peroxisome Proliferator-Activated Receptors (PPARs): Rhodanine-based derivatives, which can be related to the propanamide scaffold, have been identified as agonists for PPAR-gamma, a key regulator of glucose and lipid metabolism. nih.gov This highlights the potential for developing such compounds for metabolic disorders.
Data Tables
Table 1: Properties of this compound (Propanil)
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(3,4-dichlorophenyl)propanamide | wikipedia.orgnih.gov |
| Synonyms | Propanil, Propanide, STAM | nih.gov |
| Molecular Formula | C₉H₉Cl₂NO | wikipedia.orgnih.gov |
| Molar Mass | 218.08 g/mol | wikipedia.orgnih.gov |
| Appearance | White to brown crystalline solid | wikipedia.orgnih.gov |
| Primary Function | Herbicide | wikipedia.org |
| Mechanism | Photosystem II (PSII) Inhibitor | smagrichem.comucanr.eduresearchgate.net |
| Metabolizing Enzyme | Aryl acylamidase (AAA) | wikipedia.orgresearchgate.net |
Table 2: Examples of Propanamide Derivatives and Their Biological Targets
| Compound Class / Example | Biological Target | Potential Application | Source |
|---|---|---|---|
| This compound | Photosystem II (PSII) | Herbicide | smagrichem.comucanr.edu |
| N-(heteroaryl)propanamides | Fatty Acid Amide Hydrolase (FAAH) | Analgesic, Anti-inflammatory | nih.gov |
| Propanamide-sulfonamide conjugates | Urease, Cyclooxygenase-2 (COX-2) | Antibacterial, Anti-inflammatory | nih.gov |
| MK-677 (Ibutamoren) | Ghrelin Receptor (Agonist) | Growth Hormone Deficiency, Muscle Wasting | peptidesciences.com |
| Rhodanine Derivatives | PPAR-gamma (Agonist) | Metabolic Disorders | nih.gov |
Q & A
Q. What are the optimal synthetic routes for 3-(3,4-dichlorophenyl)propanamide, and how can purity be validated?
The compound is synthesized via acylation of 3,4-dichloroaniline with propionyl chloride under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Key steps include refluxing in dichloromethane with triethylamine as a base, followed by purification via recrystallization or column chromatography. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. Impurities, such as unreacted aniline or by-products, can be quantified using gas chromatography-mass spectrometry (GC-MS) .
Q. How is this compound structurally characterized?
Structural confirmation relies on ¹H and ¹³C NMR. For example:
- ¹H NMR (DMSO-d6): δ 10.2 (s, 1H, NH), 7.5–7.7 (m, 3H, aromatic), 2.4 (t, 2H, CH2CO), 1.1 (t, 3H, CH3) .
- ¹³C NMR confirms the carbonyl (C=O) at ~168 ppm and aromatic carbons at 125–135 ppm. Infrared (IR) spectroscopy further validates the amide bond (C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. What experimental designs are used to investigate the herbicidal mechanism of this compound?
Propanil inhibits photosynthesis by blocking the quinone-binding site in Photosystem II. Researchers use excised plant tissues (e.g., corn coleoptiles) to measure chlorophyll fluorescence quenching under controlled light. Dose-response assays compare Propanil’s IC50 to other anilides (e.g., N-(3,4-dichlorophenyl)acetamide) to evaluate chain-length effects on activity . Contradictory bioactivity data may arise from species-specific metabolic detoxification pathways, requiring comparative studies across plant models .
Q. How can isotopic labeling resolve contradictions in metabolic pathway studies?
[¹⁴C]-labeled Propanil (carbonyl or ring-labeled) is synthesized to track metabolic fate in plants. In vitro assays with microsomal fractions identify metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, rice rapidly hydrolyzes Propanil to 3,4-dichloroaniline, while resistant weeds exhibit slower metabolism, leading to phytotoxicity discrepancies .
Q. What methodologies address conflicting data in structure-activity relationship (SAR) studies?
SAR contradictions often arise from impurities or solvent effects. Researchers synthesize homologs (e.g., N-(3,4-dichlorophenyl)butanamide) and test herbicidal potency under standardized conditions (e.g., OECD guidelines). Polar substituents (e.g., hydroxyl groups) reduce lipid solubility and uptake, validated via octanol-water partition coefficient (logP) measurements .
Q. How can computational modeling enhance understanding of Propanil’s biochemical interactions?
Molecular docking simulations (e.g., AutoDock Vina) model Propanil’s binding to the D1 protein in Photosystem II. Comparative analysis with atrazine reveals steric hindrance differences due to the dichlorophenyl group. Density functional theory (DFT) calculates charge distribution to explain reactivity in nucleophilic environments .
Methodological Notes
- Controlled Synthesis : Use Schlenk lines for moisture-sensitive reactions and monitor reaction progress via thin-layer chromatography (TLC) .
- Bioassays : Include positive controls (e.g., diuron) and negative controls (solvent-only) in herbicidal activity tests .
- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) for dose-response curves and ANOVA for comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
